[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTSWDJPCZIFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017791 | |
| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-05-6 | |
| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MAM2201 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl side chain of MAM2201. The synthetic route typically includes the following steps:
Starting Material: MAM2201.
Hydroxylation: The pentyl side chain of MAM2201 is hydroxylated using appropriate reagents and conditions to introduce a hydroxyl group at the 4-position.
Industrial Production Methods
the compound is available as a certified reference material in methanol, suitable for use in GC/MS and LC/MS synthetic cannabinoid testing methods .
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-(4-hydroxypentyl) metabolite can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Synthetic Cannabinoid Research
MAM-2201 belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. Research indicates that MAM-2201 exhibits high affinity for cannabinoid receptors (CB1 and CB2), making it a subject of interest for:
- Pain Management : Investigations into its analgesic properties suggest potential use in pain relief therapies.
- Anxiety and Mood Disorders : Studies have explored its effects on mood regulation, indicating possible applications in treating anxiety and depression.
Drug Development
The unique structure of MAM-2201 allows for modifications that could lead to the development of novel therapeutic agents. The compound's ability to activate cannabinoid receptors may be leveraged to create drugs with enhanced efficacy and reduced side effects compared to existing treatments.
Detection and Identification
MAM-2201 has been identified in various seized substances, leading to its inclusion in forensic toxicology studies. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its detection in biological matrices (e.g., urine, blood). This is crucial for:
- Drug Monitoring : Understanding the prevalence of synthetic cannabinoids in recreational drug use.
- Legal Implications : Assisting law enforcement agencies in identifying illegal substances.
Case Studies
Several case studies have documented the identification of MAM-2201 in drug-related incidents:
- A study reported on the emergence of MAM-2201 in herbal blends marketed as "legal highs," emphasizing the need for continuous monitoring of new psychoactive substances .
- Another case highlighted the rapid identification of MAM-2201 in a forensic setting using advanced analytical methods, showcasing its significance in drug analysis .
Toxicological Insights
The safety profile of MAM-2201 is under investigation, with preliminary studies indicating potential adverse effects similar to those observed with other synthetic cannabinoids. Reports suggest that users may experience severe side effects, including:
- Psychotic Episodes : Increased reports of anxiety, paranoia, and hallucinations.
- Physiological Effects : Changes in heart rate and blood pressure, necessitating further toxicological evaluations.
Mechanism of Action
MAM2201 N-(4-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors, primarily the CB1 receptor . The compound binds to these receptors, leading to various physiological and neurological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of SCRAs with shared structural motifs. Key analogs include:
Pharmacological and Metabolic Differences
- Receptor Affinity: Fluorination at the pentyl chain (e.g., MAM-2201, AM-2201) enhances CB1 receptor binding compared to non-fluorinated analogs like JWH-122 . JWH-210’s 4-ethylnaphthalenyl group increases steric bulk, possibly prolonging receptor residence time compared to the 4-methyl variant .
- Metabolic Stability: Fluorination generally improves metabolic stability in SCRAs (e.g., I-JWH-122 with iodine has higher stability than JWH-122) . However, 5-fluorination on the pentyl tail (as in AM-2201) shows negligible impact on intrinsic clearance in human hepatocytes . Hydroxylation (as in the target compound) is a common Phase I metabolic pathway, increasing polarity and facilitating excretion. This modification likely shortens the half-life compared to non-hydroxylated analogs like MAM-2201 .
Analytical Differentiation
- Gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing structural isomers. For example, the hydroxyl group in the target compound produces distinct fragmentation patterns and spectral shifts compared to MAM-2201 .
- Infrared spectroscopy (IR) can differentiate positional isomers, such as 4-methyl vs. 4-ethylnaphthalenyl groups, based on aryl vibrational modes .
Legal and Forensic Relevance
Biological Activity
The compound [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid. This compound belongs to a class of substances known for their psychoactive effects, which mimic those of natural cannabinoids found in the cannabis plant. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks associated with its use.
Chemical Structure and Properties
MAM-2201 is characterized by the following structural features:
- Indole core : A bicyclic structure that is a common feature in many biologically active compounds.
- Fluoro and hydroxypentyl groups : These substitutions enhance the compound's affinity for cannabinoid receptors.
- Naphthalenyl moiety : This component contributes to its binding properties and overall pharmacological profile.
The molecular formula of MAM-2201 is with a molecular weight of approximately 399.46 g/mol.
MAM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including:
- Psychoactive effects : Similar to THC, the main psychoactive component of cannabis.
- Modulation of neurotransmitter release : Influences dopamine, serotonin, and norepinephrine levels, which can affect mood and perception.
In Vitro Studies
Research has demonstrated that MAM-2201 exhibits high binding affinity for CB1 receptors. In vitro studies using cell lines have shown that MAM-2201 can activate these receptors effectively, leading to downstream signaling that mimics the effects of natural cannabinoids. The potency of MAM-2201 has been compared to other synthetic cannabinoids such as JWH-018 and AM-694.
In Vivo Studies
Animal studies have indicated that administration of MAM-2201 results in significant psychoactive effects, including:
- Increased locomotor activity : Observed in rodent models, indicating stimulant-like properties.
- Altered pain perception : Demonstrated analgesic effects in certain pain models.
Case Studies and Clinical Observations
Several case studies have documented adverse effects associated with MAM-2201 use. Reports include:
- Acute intoxication cases : Patients presented with symptoms such as agitation, hallucinations, and tachycardia after consumption.
- Hospitalizations : Instances where individuals required medical intervention due to severe reactions.
Risk Assessment
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has conducted risk assessments on MAM-2201, highlighting:
- Potential for abuse : Similarities to THC suggest a risk for recreational use.
- Health risks : Concerns regarding toxicity and the potential for serious side effects.
Comparative Analysis with Other Cannabinoids
| Compound | CB1 Affinity | Psychoactive Effects | Legal Status |
|---|---|---|---|
| MAM-2201 | High | Yes | Controlled in many regions |
| JWH-018 | Moderate | Yes | Controlled |
| AM-694 | High | Yes | Controlled |
Q & A
Q. Example Output :
| Parameter | Predicted Value |
|---|---|
| Caco-2 Permeability | 25.6 × 10⁻⁶ cm/s |
| % Intestinal Absorption | 89% |
| VD (L/kg) | 1.2 |
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Mechanistic Replication : Repeat assays under standardized conditions (e.g., MIC for antifungal activity using CLSI guidelines) .
- Dose-Response Analysis : Generate IC₅₀ curves to compare potency variations (e.g., conflicting reports on ergosterol inhibition) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) to identify trends or outliers .
Case Study : Discrepancies in anti-inflammatory efficacy may arise from cell-line specificity (e.g., RAW264.7 vs. THP-1 macrophages) .
Advanced Question: What strategies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
Critical Parameter : Ensure compliance with OECD guidelines for reproducibility .
Advanced Question: How to analyze crystallographic data for polymorph identification?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) and Hirshfeld surface analysis to assess packing motifs .
- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to detect polymorphs .
- Thermal Analysis : DSC/TGA to monitor phase transitions and stability .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z | 4 |
| V (ų) | 1697.57 |
Advanced Question: What in silico tools predict toxicity risks?
Methodological Answer:
- ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
- DEREK Nexus : Identify potential genotoxicity via rule-based algorithms .
- Molecular Dynamics (MD) : Simulate protein-ligand complexes to assess off-target effects (e.g., hERG channel binding) .
Validation : Cross-check with in vitro Ames test and micronucleus assay data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
